succinyl phosphonate
Overview
Description
Succinyl phosphonate is a chemical compound known for its role as an inhibitor of specific dehydrogenase enzymes. It is particularly effective in inhibiting alpha-ketoglutarate dehydrogenase and 2-oxoglutarate dehydrogenase, which are crucial in cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of succinyl phosphonate typically involves the reaction of succinic acid with phosphorous acid under controlled conditions. The process can be summarized as follows:
Starting Materials: Succinic acid and phosphorous acid.
Reaction Conditions: The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the phosphonate ester.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix succinic acid and phosphorous acid with the dehydrating agent.
Continuous Monitoring: The reaction conditions, such as temperature and pH, are continuously monitored to ensure optimal yield.
Purification: Industrial purification techniques, such as distillation and large-scale chromatography, are employed to obtain high-purity this compound
Chemical Reactions Analysis
Types of Reactions: Succinyl phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form succinyl phosphate.
Reduction: Reduction reactions can convert it back to succinic acid.
Substitution: It can participate in substitution reactions where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve nucleophilic reagents.
Major Products:
Oxidation: Succinyl phosphate.
Reduction: Succinic acid.
Substitution: Various substituted phosphonates depending on the reagents used
Scientific Research Applications
Succinyl phosphonate has a wide range of applications in scientific research:
Biochemistry: It is used to study enzyme inhibition, particularly of dehydrogenase enzymes.
Medicine: Research into its potential as a therapeutic agent for cancer treatment due to its ability to impair cancer cell viability.
Neuroscience: Investigations into its effects on reactive oxygen species production in neurons.
Industrial Applications: Used in the development of enzyme inhibitors and as a biochemical tool in various industrial processes
Mechanism of Action
Succinyl phosphonate exerts its effects by inhibiting specific dehydrogenase enzymes. It binds to the active site of these enzymes, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity. This inhibition affects cellular metabolism, particularly in cancer cells, leading to impaired viability. The molecular targets include alpha-ketoglutarate dehydrogenase and 2-oxoglutarate dehydrogenase, which are key enzymes in the tricarboxylic acid cycle .
Comparison with Similar Compounds
Glutaryl phosphonate: Inhibits both 2-oxoadipate and 2-oxoglutarate dehydrogenases.
Adipoyl phosphonate: Shows high affinity for 2-oxoadipate dehydrogenase.
Fosfomycin: A phosphonate natural product used as an antibacterial agent.
Uniqueness: Succinyl phosphonate is unique in its specific inhibition of alpha-ketoglutarate dehydrogenase and 2-oxoglutarate dehydrogenase, making it a valuable tool in studying these enzymes’ roles in cellular metabolism. Its ability to impair cancer cell viability through metabolic disruption sets it apart from other similar compounds .
Properties
IUPAC Name |
4-oxo-4-phosphonobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7O6P/c5-3(6)1-2-4(7)11(8,9)10/h1-2H2,(H,5,6)(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHDEWZJMFKPOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)P(=O)(O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673093 | |
Record name | 4-Oxo-4-phosphonobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26647-82-5 | |
Record name | 4-Oxo-4-phosphonobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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